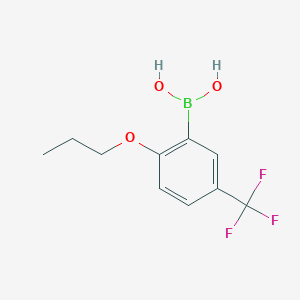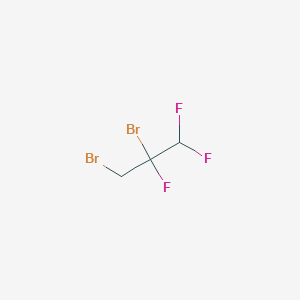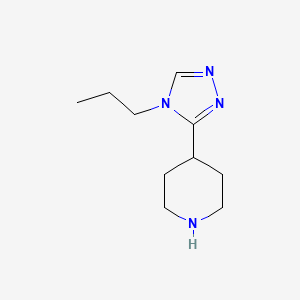
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Descripción general
Descripción
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.55 . The compound is also known by its IUPAC name, 3-chloro-5-(3,4-dichlorophenyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid consists of a benzene ring substituted with three chlorine atoms and a carboxylic acid group . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl .Aplicaciones Científicas De Investigación
Inhibitor of Human Monoamine Oxidase (MAO)
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid derivatives have been synthesized and tested as potential inhibitors of human monoamine oxidase (MAO), which is a mitochondrial enzyme involved in the metabolism of neurotransmitters . MAO inhibitors are used in the treatment of various neurological disorders, including depression and Parkinson’s disease. The inhibition of MAO-B, in particular, is a well-established approach in the treatment of Parkinson’s disease .
Neuroprotective Drugs
Due to its MAO inhibitory activity, derivatives of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid may serve as candidates for neuroprotective drugs. These compounds could potentially help in the management of neurodegenerative disorders by preventing neuronal degradation .
Antiviral Agents
Indole derivatives, which can be synthesized from compounds like 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, have shown potential as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
The indole nucleus, which can be part of the derivatives of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, is known for its anti-inflammatory properties. These compounds could be used to develop new medications that help reduce inflammation in various medical conditions .
Anticancer Activity
Some indole derivatives have been found to possess anticancer activities. By acting on specific pathways, these compounds can inhibit the growth of cancer cells. The synthesis of such derivatives from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid could lead to the development of new anticancer drugs .
Antimicrobial Activity
The structural framework of indole, which can be derived from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, has been associated with antimicrobial activity. This makes it a valuable scaffold for the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have also been reported to exhibit antidiabetic activity. These compounds could be used to manage diabetes by influencing blood sugar levels and improving insulin sensitivity .
Antimalarial Activity
The indole nucleus is present in many natural compounds with antimalarial activity. Derivatives synthesized from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid could potentially be explored for their use in treating malaria .
Propiedades
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSGPNHCLXNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691260 | |
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid | |
CAS RN |
1261984-79-5 | |
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




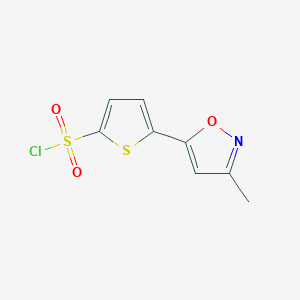
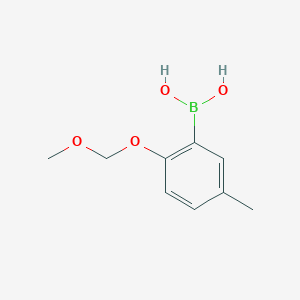



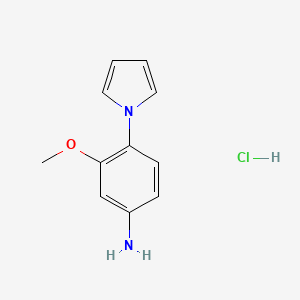
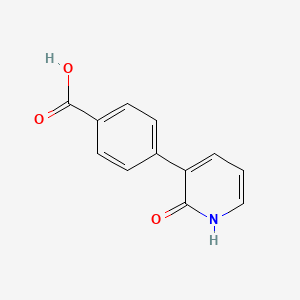

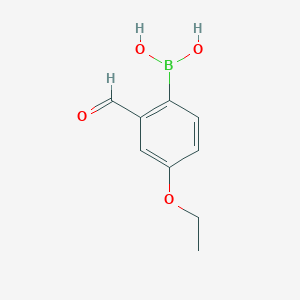
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
